[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14526449
InChI: InChI=1S/C19H20N2O3S/c1-12-10-14(13(2)21(12)3)16(22)11-24-19(23)9-8-18-20-15-6-4-5-7-17(15)25-18/h4-7,10H,8-9,11H2,1-3H3
SMILES:
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol

[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate

CAS No.:

Cat. No.: VC14526449

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate -

Specification

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
IUPAC Name [2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate
Standard InChI InChI=1S/C19H20N2O3S/c1-12-10-14(13(2)21(12)3)16(22)11-24-19(23)9-8-18-20-15-6-4-5-7-17(15)25-18/h4-7,10H,8-9,11H2,1-3H3
Standard InChI Key HRHUKLSCXXGYJL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1C)C)C(=O)COC(=O)CCC2=NC3=CC=CC=C3S2

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s structure combines three critical components:

  • A 1,2,5-trimethylpyrrole ring, a heterocyclic aromatic system known for electron-rich properties that facilitate interactions in biological systems.

  • A benzothiazole unit, a bicyclic system comprising a benzene fused to a thiazole ring, frequently associated with antimicrobial and antitumor activities.

  • An ester linkage bridging the pyrrole and benzothiazole segments via a propanoate chain, enhancing solubility and modulating reactivity .

The spatial arrangement of these groups is critical to the compound’s physicochemical behavior. X-ray crystallography data from analogous benzothiazole-propanoate esters (e.g., methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate) reveal planar benzothiazole systems and non-coplanar ester linkages, suggesting potential for conformational flexibility .

Functional Group Interactions

  • The keto group (2-oxo) on the pyrrole moiety may participate in hydrogen bonding or keto-enol tautomerism.

  • The thiazole sulfur and pyrrole nitrogen atoms offer sites for coordination chemistry or enzymatic interactions.

  • Methyl substituents on the pyrrole ring enhance steric bulk, potentially influencing binding affinity in biological targets.

Synthesis and Manufacturing

Conventional Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Pyrrole Derivative Preparation: 1,2,5-Trimethylpyrrole is synthesized via Paal-Knorr condensation, using acetylacetone and methylamine under acidic conditions.

  • Benzothiazole Formation: 2-Mercaptobenzothiazole is reacted with ethyl chloroacetate in acetone under reflux, yielding 3-(1,3-benzothiazol-2-yl)propanoic acid .

  • Esterification: The propanoic acid derivative is coupled with 2-(1,2,5-trimethylpyrrol-3-yl)ethanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

Table 1: Comparative Analysis of Synthesis Methods

ParameterConventional MethodMicrowave IrradiationUltrasound Irradiation
Reaction Time6–8 hours4 minutes15 minutes
Yield (%)65–7085–9075–80
SolventAcetoneSolvent-freeWater/acetone mixture
Energy EfficiencyLowHighModerate

Greener methods, such as microwave-assisted synthesis, reduce reaction times from hours to minutes and improve yields by up to 25% compared to conventional heating .

Purification and Scalability

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from acetone. Challenges in scalability arise from the multi-step nature and sensitivity of the ester group to hydrolysis .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions:

  • 1740–1720 cm⁻¹: Strong stretch indicative of the ester carbonyl group.

  • 1670 cm⁻¹: Medium absorption from the pyrrole keto group.

  • 1590 cm⁻¹: Benzothiazole C=N stretching .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.98–2.12 (s, 9H): Methyl groups on the pyrrole ring.

    • δ 4.30 (q, 2H): Ethyl ester protons.

    • δ 7.20–8.10 (m, 4H): Aromatic protons from benzothiazole .

  • ¹³C NMR:

    • δ 170.5: Ester carbonyl carbon.

    • δ 165.2: Benzothiazole C2 carbon .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 356.4 ([M+H]⁺), with fragments at m/z 212 (benzothiazole-propanoate ion) and m/z 144 (trimethylpyrrole-ethyl ion).

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Melting PointNot reported
Boiling Point106–107°C (13 Torr)Analogous data
Density1.046 ± 0.06 g/cm³Predicted
SolubilityChloroform, ethyl acetate Experimental
LogP0.86 (estimated)ChemAxon

The compound’s solubility in organic solvents aligns with its ester functionality, while the predicted LogP suggests moderate lipophilicity, suitable for membrane penetration in biological systems .

Research Gaps and Future Directions

  • Biological Screening: Priority should be given to in vitro assays against bacterial pathogens (e.g., S. aureus, E. coli) and cancer cell lines.

  • Toxicological Profiling: Acute toxicity studies in model organisms are needed to assess safety.

  • Process Optimization: Scaling greener synthesis methods (e.g., microwave irradiation) could enhance industrial viability .

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